

Application Notes and Protocols: Platinum(II) Chloride Catalyzed Cycloisomerization Reactions

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Compound of Interest

Compound Name: *Platinum(II) chloride*

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These application notes provide a comprehensive overview and practical protocols for conducting cycloisomerization reactions catalyzed by **platinum(II) chloride** (PtCl₂). This powerful and versatile catalyst facilitates the atom-economical rearrangement of various unsaturated substrates, including enynes, dienes, and allenynes, to generate complex cyclic and bicyclic structures. Such molecular scaffolds are of significant interest in medicinal chemistry and natural product synthesis.

Introduction

Platinum(II) chloride is an air-stable and commercially available catalyst that promotes a range of cycloisomerization reactions under relatively mild conditions.[1] These transformations are characterized by their high efficiency and the ability to construct intricate molecular architectures from readily accessible starting materials. The reaction pathways are diverse and highly dependent on the substrate structure, leading to a variety of valuable products such as vinylcyclopropanes, 1,3-dienes, and various heterocyclic systems.[2] Mechanistically, these reactions are generally triggered by the π -complexation of the platinum(II) center to the alkyne moiety of the substrate, initiating a cascade of intramolecular transformations.[2][3]

Applications in Organic Synthesis

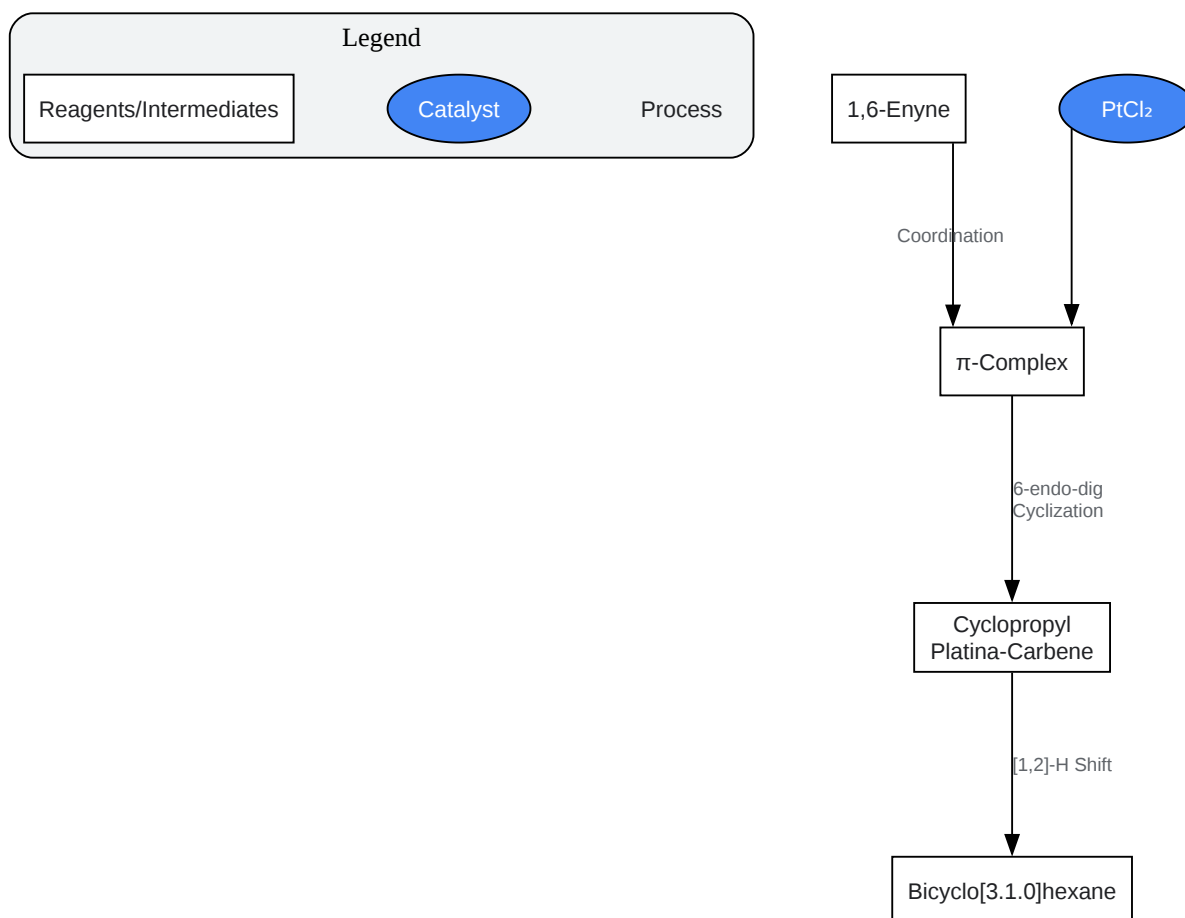
PtCl₂-catalyzed cycloisomerization has been successfully applied to the synthesis of:

- Bicyclo[3.1.0]hexanes: Achieved through the cycloisomerization of 1,6-enynes, particularly those with a heteroatom substituent at the propargylic position, with good to excellent yields. [\[4\]](#)[\[5\]](#)
- Tetrahydropyridine Derivatives: The cycloisomerization of 1,8-enynes provides a route to bicyclic nitrogen-containing heterocycles. [\[6\]](#)[\[7\]](#)
- Phenanthrenes: Substituted phenanthrenes can be synthesized from biphenyl derivatives containing an alkyne unit via a 6-endo-dig cyclization. [\[8\]](#)
- Carbocycles with Hydroxy or Alkoxy Functional Groups: The cyclization of 1-en-6-yne in the presence of water or alcohols affords functionalized five- or six-membered rings. [\[9\]](#)[\[10\]](#)
- Azulenes: A platinum(II)-catalyzed intramolecular ring-expanding cycloisomerization of 1-en-3-yne with ortho-disubstituted benzenes provides access to substituted azulenes. [\[11\]](#)
- Quaternary Carbon Centers: Cyclization of enesulfonamides, enecarbamates, or enamides tethered to an alkyne generates quaternary-substituted carbon centers within various heterocyclic ring systems. [\[12\]](#)[\[13\]](#)

Reaction Mechanisms

The mechanism of PtCl₂-catalyzed cycloisomerization can vary depending on the substrate. However, a common feature is the initial activation of an alkyne or allene by the π -acidic platinum catalyst.

For 1,6-enynes, a widely accepted mechanism involves the initial π -complexation of Pt(II) to the alkyne. This is followed by a 6-endo-dig cyclization to form a cyclopropyl platina-carbene intermediate, which then undergoes a [\[3\]](#)[\[14\]](#)-hydrogen shift to yield the bicyclo[3.1.0]hexane product. [\[3\]](#)[\[15\]](#)



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Caption: Proposed mechanism for PtCl₂-catalyzed cycloisomerization of 1,6-enynes.

In the case of 1,8-enynes, the proposed mechanism involves a 1,6-endo-dig aminoplatination of the alkyne, followed by an allylic[6][6]-sigmatropic rearrangement.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data for PtCl₂-catalyzed cycloisomerization reactions.

Table 1: Cycloisomerization of 1,6-Enynes to Bicyclo[3.1.0]hexanes[4]

Substrate	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
Diethyl 2-allyl-2-(4-(benzyloxy)but-2-ynyl)malonate	5	Toluene	80	1	95

Table 2: Cycloisomerization of 1,8-Enynes to Tetrahydropyridine Derivatives[6]

Substrate	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
Substrate 1a	10	Toluene	85	12	75

Table 3: Cycloisomerization for the Synthesis of Phenanthrenes[8]

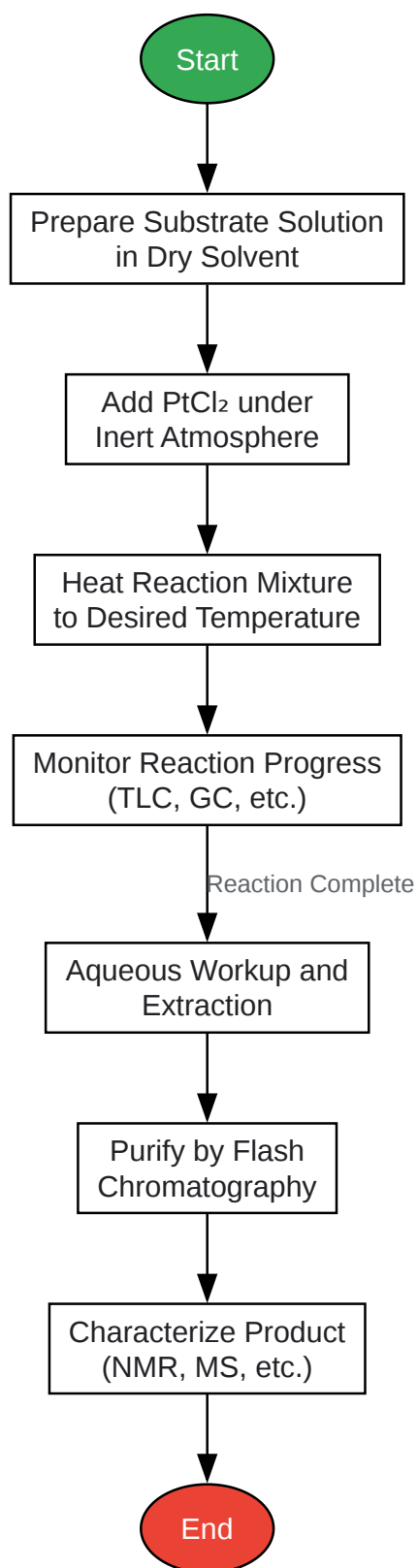
Substrate	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1,3-Dimethyl-2-(phenylethynyl)benzene	5	Toluene	80	24	94
2-Ethynyl-1,1'-biphenyl (terminal alkyne)	5	Toluene	80	24	85

Experimental Protocols

Below are generalized protocols for conducting PtCl_2 -catalyzed cycloisomerization reactions.

Note: These are starting points and may require optimization for specific substrates.

General Experimental Workflow



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Caption: General workflow for PtCl₂-catalyzed cycloisomerization reactions.

Protocol 1: Cycloisomerization of 1,6-Enynes

This protocol is adapted from the synthesis of substituted bicyclo[3.1.0]hexanes.[4]

Materials:

- 1,6-enyne substrate
- **Platinum(II) chloride** (PtCl_2)
- Anhydrous toluene
- Inert gas (Nitrogen or Argon)
- Standard glassware for inert atmosphere reactions
- Silica gel for chromatography
- Eluent (e.g., hexane-ethyl acetate mixture)

Procedure:

- To a solution of the 1,6-enyne substrate (1.0 eq) in dry toluene (0.1 M), add PtCl_2 (0.05 eq) under a nitrogen or argon atmosphere.
- Stir the reaction mixture at 80 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purify the residue by flash chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired bicyclo[3.1.0]hexane product.

Protocol 2: Synthesis of Phenanthrenes

This protocol is based on the PtCl_2 -catalyzed cycloisomerization of 2-alkynylbiphenyls.[8]

Materials:

- 2-Alkynylbiphenyl substrate
- **Platinum(II) chloride** (PtCl_2)
- Anhydrous toluene
- Inert gas (Argon)
- Standard glassware for inert atmosphere reactions
- Silica gel for chromatography
- Eluent (e.g., hexanes)

Procedure:

- In a reaction vessel under an argon atmosphere, dissolve the 2-alkynylbiphenyl substrate (1.0 eq) in toluene (0.2 M).
- Add PtCl_2 (0.05 eq) to the solution.
- Stir the mixture at 80 °C for 24 hours or until GC analysis indicates complete conversion of the starting material.
- After cooling to room temperature, evaporate the solvent.
- Purify the crude product by flash chromatography on silica gel using hexanes as the eluent to yield the substituted phenanthrene.

Safety Precautions

- Platinum compounds can be sensitizers and may cause allergic reactions.^[16] Handle PtCl_2 in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
- The solvents used are flammable. Perform reactions away from ignition sources.

- Always conduct reactions under an inert atmosphere as required by the specific protocol to prevent side reactions and ensure catalyst stability.

By following these guidelines and protocols, researchers can effectively utilize **platinum(II) chloride** as a catalyst for a wide array of cycloisomerization reactions, enabling the efficient synthesis of complex and valuable molecules.

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